molecular formula C13H15NO6 B15308320 Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate

Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate

Cat. No.: B15308320
M. Wt: 281.26 g/mol
InChI Key: BPVQFSALIKSTLR-UHFFFAOYSA-N
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Description

Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate is an organic compound with a complex structure that includes an ethoxy group, a nitro group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 2-ethoxy-6-nitrobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by an esterification process. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Reduction: Ethyl 3-(2-ethoxy-6-aminophenyl)-3-oxopropanoate.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester and carbonyl groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-methoxy-6-nitrophenyl)-3-oxopropanoate
  • Ethyl 3-(2-ethoxy-4-nitrophenyl)-3-oxopropanoate
  • Ethyl 3-(2-ethoxy-6-aminophenyl)-3-oxopropanoate

Uniqueness

Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate is unique due to the specific positioning of the ethoxy and nitro groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H15NO6

Molecular Weight

281.26 g/mol

IUPAC Name

ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate

InChI

InChI=1S/C13H15NO6/c1-3-19-11-7-5-6-9(14(17)18)13(11)10(15)8-12(16)20-4-2/h5-7H,3-4,8H2,1-2H3

InChI Key

BPVQFSALIKSTLR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1C(=O)CC(=O)OCC)[N+](=O)[O-]

Origin of Product

United States

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